molecular formula C6H4N2O B1592082 2-Cyano-5-hydroxypyridine CAS No. 86869-14-9

2-Cyano-5-hydroxypyridine

Cat. No.: B1592082
CAS No.: 86869-14-9
M. Wt: 120.11 g/mol
InChI Key: YUEKWNYGXNDQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-hydroxypyridine typically involves the functionalization of pyridine rings. One common method is the cyclization reaction, where 1,3-dicarbonyl compounds react with cyanoacetamides to form the pyridone ring . Another approach involves the use of palladium-catalyzed reactions under microwave irradiation, which has been shown to produce 2-pyridones in good-to-high yields .

Industrial Production Methods

Industrial production of this compound often employs copper-catalyzed cross-coupling reactions. For instance, 2-bromopyridine can be converted to 2-pyridone using copper iodide (CuI) and N,N’-dimethylethylenediamine (DMEDA) in the presence of potassium phosphate under microwave irradiation . This method is efficient and yields high purity products suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-5-hydroxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-5-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-5-hydroxypyridine is unique due to the presence of both cyano and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its utility in multiple fields of research make it a valuable compound in scientific studies .

Properties

IUPAC Name

5-hydroxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)4-8-5/h1-2,4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEKWNYGXNDQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613397
Record name 5-Hydroxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86869-14-9
Record name 5-Hydroxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (21.0 mL) was added to a suspension of 3-amino-6-cyanopyridine (5.00 g, 42.0 mmol) in water (75.0 mL), and then a 1.6 M aqueous solution of sodium nitrite (29.0 mL, 46.4 mmol) was slowly added dropwise thereto under ice water cooling. This suspension was stirred for 6 hours at 100° C. The reaction mixture was cooled to room temperature, and then was diluted with ethyl acetate (100 mL). The organic layer was washed sequentially with water and saturated brine, and was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1→1:1, v/v). Thus, the title compound was obtained.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 100 mL round-bottomed flask fitted with condenser and magnetic stirrer were placed 5-amino-2-cyano pyridine (1.0 g, 8.38 mmol), conc. H2SO4 (4.2 mL), water (15 mL) and the mixture was cooled to 0° C. A solution of NaNO2 (636 mg, 9.22 mmol) in water (5.7 mL) was added slowly at 0° C. Then the reaction mixture was stirred for 30 min at 0° C. The reaction mixture was poured into a boiling mixture of water (11 mL) and H2SO4 (1 mL) and stirred for 30 min. The mixture was cooled and extracted with EtOAc. The organic layer was washed with water, dried and concentrated to give 2-cyano-5-hydroxy pyridine (900 mg, 89%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
636 mg
Type
reactant
Reaction Step Three
Name
Quantity
5.7 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
11 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 1 g (8.06 mmol) of 3-amino-6-cyanopyridine in 12 ml of water and 1.2 ml of sulfuric acid is cooled to 0° C. and 1 g (14.5 mmol) of sodium nitrite is added slowly. The reaction mixture is left to return to room temperature and then stirred at 100° C. for 3 hours. It is left to stand overnight in a refrigerator. The precipitate formed is filtered off and washed with iced water. The expected product also present in the filtrate is extracted with ethyl acetate and combined with the previous precipitate. This crude product is purified by chromatography on silica gel using a dichloromethane/methanol mixture (98/2; v/v) as the eluent to give 613 mg of the expected compound in the form of a brown powder (yield=63%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-5-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
2-Cyano-5-hydroxypyridine
Reactant of Route 3
Reactant of Route 3
2-Cyano-5-hydroxypyridine
Reactant of Route 4
2-Cyano-5-hydroxypyridine
Reactant of Route 5
Reactant of Route 5
2-Cyano-5-hydroxypyridine
Reactant of Route 6
2-Cyano-5-hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.